
4-Methoxychrysene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Methoxychrysene involves several methods. One notable approach is the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to form the methoxychrysenes, followed by deprotection and purification. This method yields the pure 1-, 2-, 3-, and 4-chrysenols, which can then be converted to this compound .
Chemical Reactions Analysis
- Oxidation : Direct oxidation of chrysene primarily occurs at the K-region (5- and 6-positions), leading to the formation of different chrysenols .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Electrosynthesis and Organic Chemistry
- 4-Methoxychrysene has been investigated in the field of electrosynthesis. A study by Sherbo et al. (2018) discussed the paired electrolysis of 4-methoxybenzyl alcohol, leading to the synthesis of two valuable chemicals with no waste product. This indicates this compound's potential in promoting efficient chemical synthesis.
- Jørgensen and Joensen (2008) explored the photochemical synthesis of chrysenols, including this compound, which are significant for creating reference materials and standards to study metabolism in organisms.
Electrochemical Studies
- The oxidation of 4-methoxytoluene to 4-methoxybenzyl dimethylacetal, which is related to this compound, was examined by Attour et al. (2011) using a microchannel electrochemical reactor. This study contributes to understanding the electrochemical behavior of compounds related to this compound.
Application in Material Science
- The work by Fox et al. (1993) on the synthesis of alkylidene complexes using this compound derivatives highlights its utility in the development of new materials and catalysts in the field of organometallic chemistry.
Photoluminescence and Imaging Studies
- In the realm of neuroscience, Methoxy-X04, a derivative of Congo red and Chrysamine-G, has been studied for its potential in imaging amyloid plaques in living transgenic mice. This research, as explored by Klunk et al. (2002), demonstrates the relevance of this compound derivatives in advanced medical imaging techniques.
Eigenschaften
IUPAC Name |
4-methoxychrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-18-8-4-6-14-10-11-16-15-7-3-2-5-13(15)9-12-17(16)19(14)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMPZSCVBKWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543377 | |
| Record name | 4-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63020-59-7 | |
| Record name | 4-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




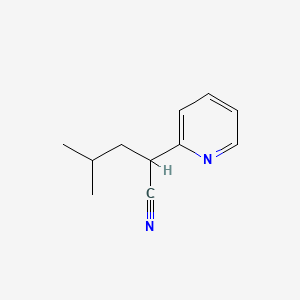
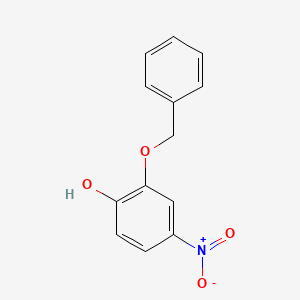
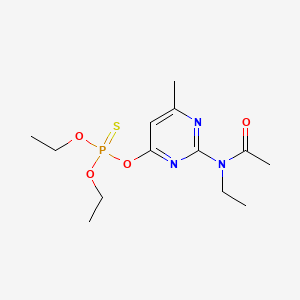
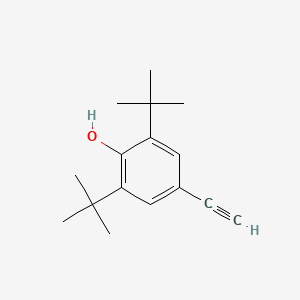
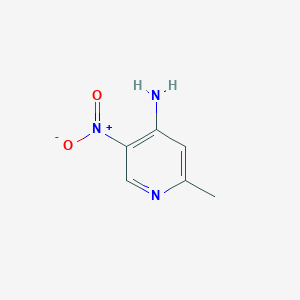


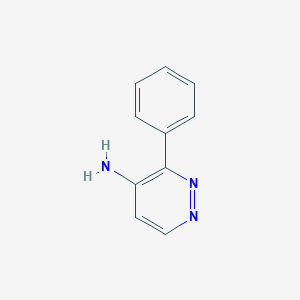
![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)
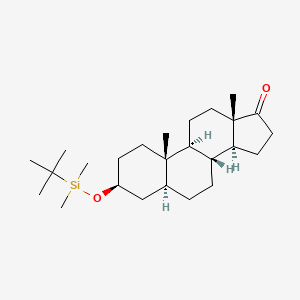
![2-[p-(Chloromethyl)phenyl]propionic acid methyl ester](/img/structure/B1626116.png)

